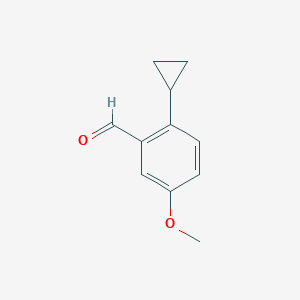

2-Cyclopropyl-5-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWPEBLRSOUWJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Aldehyde Reactivity in Synthetic Design

Strategic Construction of the this compound Framework

The assembly of the this compound skeleton can be approached through various strategies, each with its own merits regarding efficiency, scalability, and access to analogues. These strategies range from building the molecule from simpler aromatic precursors to combining key fragments in a convergent manner.

A de novo synthesis, in this context, refers to the construction of the target molecule from basic, commercially available aromatic precursors. A logical starting material is 4-methoxyphenol (B1676288), which already contains the required oxygenation pattern.

A plausible synthetic sequence could begin with the formylation of 4-methoxyphenol to introduce the aldehyde group. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, is a classic method for the ortho-formylation of phenols and can produce 2-hydroxy-5-methoxybenzaldehyde (B1199172). wikipedia.orgchemicalbook.com

Following formylation, the key challenge is the introduction of the cyclopropyl group at the C2 position. This is typically not achievable through direct cyclopropanation of the aromatic ring. Instead, a multi-step sequence involving cross-coupling reactions is generally required. A potential pathway involves:

Protection: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is protected, for example, as a methyl or benzyl (B1604629) ether, to prevent interference in subsequent steps.

Halogenation or Tritylation: The protected phenol (B47542) is then converted into a suitable substrate for cross-coupling. This could involve converting the phenolic oxygen into a triflate group or performing a regioselective halogenation at the C2 position to yield a 2-bromo or 2-iodo derivative.

Cross-Coupling: A transition-metal-catalyzed cross-coupling reaction, such as a Suzuki coupling with cyclopropylboronic acid or a Buchwald-Hartwig amination analogue, is then employed to forge the carbon-carbon bond between the aromatic ring and the cyclopropyl moiety.

Deprotection and Oxidation State Adjustment: Finally, deprotection of the hydroxyl group (if necessary) and any required adjustments to the oxidation state of the formyl group would yield the final product.

This linear approach, while logical, can be lengthy and may suffer from cumulative yield losses.

Modern synthetic strategies often favor convergent or divergent approaches to enhance efficiency and facilitate the creation of chemical libraries.

Convergent Synthesis: A convergent approach involves the independent synthesis of two or more complex fragments, which are then combined in a late-stage step to form the final product. nih.govrsc.org For this compound, a convergent strategy could involve the coupling of two key intermediates:

Fragment A: A 5-methoxybenzaldehyde derivative activated at the C2 position (e.g., 2-bromo-5-methoxybenzaldehyde).

Fragment B: A cyclopropyl organometallic reagent (e.g., cyclopropylboronic acid or a cyclopropyl Grignard reagent).

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a variety of structurally related compounds. For example, a key intermediate such as 2-bromo-5-methoxybenzaldehyde (B1267466) could be synthesized on a large scale. This intermediate could then be subjected to various reaction conditions to introduce different functional groups at the C2 position. Reaction with cyclopropylboronic acid would yield the target molecule, while reactions with other boronic acids, amines, or alcohols could generate a library of 2-substituted-5-methoxybenzaldehydes for structure-activity relationship studies.

Cyclopropanation Reactions in the Context of Benzaldehyde (B42025) Derivatives

This section focuses on the specific chemical reactions used to form the three-membered cyclopropane (B1198618) ring when a benzaldehyde scaffold is already present or is being constructed concurrently. These methods often leverage other functional groups on the aromatic ring as synthetic handles.

Transition-metal catalysis is a cornerstone of modern cyclopropane synthesis. nih.gov These reactions typically involve the reaction of an alkene with a metal carbene species generated from a diazo compound. wikipedia.orgacs.org While direct cyclopropanation of the benzaldehyde aromatic ring is not feasible, this method can be applied to an alkene substituent on the ring.

A hypothetical synthetic route could involve the preparation of 2-vinyl-5-methoxybenzaldehyde. This intermediate could then undergo cyclopropanation. The most common catalysts for this transformation are based on rhodium(II), such as dirhodium tetraacetate [Rh₂(OAc)₄], and copper complexes. wikipedia.org The reaction proceeds by the decomposition of a diazo compound, like ethyl diazoacetate, by the metal catalyst to form a transient metal-carbene intermediate, which then adds across the double bond of the vinyl group in a concerted fashion to form the cyclopropane ring. The configuration of the alkene is generally retained in the product. wikipedia.org

| Catalyst | Diazo Reagent | Typical Conditions | Reference |

| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | Ethyl diazoacetate (EDA) | CH₂Cl₂ or neat, room temp. | wikipedia.org |

| Copper(I) triflate (CuOTf) | Ethyl diazoacetate (EDA) | Dichloromethane, 0°C to rt | wikipedia.org |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Dimethylsulfoxonium ylide | Toluene, 80°C | rsc.org |

| Cobalt Complexes | Dihaloalkanes | Not specified | purdue.edu |

This table presents general conditions for transition-metal-catalyzed cyclopropanation of alkenes and may require optimization for specific substrates.

Sulfur ylides provide a powerful, metal-free alternative for cyclopropanation, particularly for electron-deficient alkenes. The most common application in this context is the Michael-Initiated Ring Closure (MIRC) reaction of α,β-unsaturated carbonyl compounds. rsc.org

To apply this to the target system, one would start with a cinnamaldehyde (B126680) derivative, such as 3-(5-methoxyphenyl)acrylaldehyde. This substrate can react with a sulfur ylide, typically dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent), generated from trimethylsulfoxonium (B8643921) iodide and a strong base. The reaction proceeds via a conjugate addition (Michael addition) of the ylide to the β-carbon of the enal, followed by an intramolecular nucleophilic substitution (ring closure) to form the cyclopropane ring and expel dimethyl sulfoxide (B87167) (DMSO). bristol.ac.ukchemrxiv.org This method is highly effective for synthesizing cyclopropyl ketones and aldehydes.

| Ylide Type | Precursor | Base | Key Application | Reference |

| Sulfoxonium Ylide | Trimethylsulfoxonium iodide/chloride | NaH, n-BuLi | Cyclopropanation of α,β-unsaturated carbonyls | bristol.ac.ukchemrxiv.org |

| Sulfonium Ylide | Trimethylsulfonium iodide/chloride | n-BuLi, KOtBu | Primarily epoxidation; cyclopropanation with electron-deficient alkenes | bristol.ac.uk |

| Palladium/Sulfoxonium Ylide | Dimethylsulfoxonium ylide | Pd(OAc)₂ | Cyclopropanation of unactivated alkenes | rsc.orgchemrxiv.org |

This table summarizes common ylides used in cyclopropanation reactions.

Achieving stereocontrol during cyclopropanation is crucial when synthesizing chiral molecules or complex structures with multiple stereocenters. rsc.org For aryl aldehydes, particularly α,β-unsaturated derivatives, organocatalysis has emerged as a dominant strategy for enantioselective cyclopropanation. doi.org

These reactions often utilize chiral secondary amine catalysts, such as prolinol ethers (e.g., Jørgensen-Hayashi catalyst), to activate the enal substrate. The mechanism involves the formation of a transient iminium ion from the aldehyde and the chiral amine catalyst. This activation lowers the LUMO of the substrate, facilitating a Michael addition from a suitable nucleophile (such as a bromomalonate or a stabilized ylide). rsc.orgdoi.org The bulky chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face. A subsequent intramolecular cyclization step then forms the cyclopropane ring with high levels of diastereo- and enantioselectivity. doi.org While the specific target molecule, this compound, is not chiral, these methods are paramount for the synthesis of more complex, chiral analogues that are prevalent in medicinal chemistry. rochester.edunih.gov

Methodologies for Introducing and Modifying the Methoxy (B1213986) Group on Cyclopropyl-Benzaldehyde Scaffolds

The strategic placement of a methoxy group on an aromatic ring is a fundamental transformation in organic synthesis. For a target like this compound, this typically involves the alkylation of a corresponding phenolic precursor.

The most direct method for introducing the methoxy group is through the Williamson ether synthesis, which involves the alkylation of a phenol. In the context of synthesizing this compound, a plausible precursor would be 2-cyclopropyl-5-hydroxybenzaldehyde or, more commonly, the methylation of 2-hydroxy-5-methoxybenzaldehyde, which can be synthesized via the Reimer-Tiemann formylation of 4-methoxyphenol. chemicalbook.comwikipedia.org

Classic alkylating agents such as dimethyl sulfate (B86663) and methyl iodide are highly effective but are also toxic and hazardous. frontiersin.orggoogle.com A common procedure involves reacting 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate in the presence of a weak base like potassium carbonate in a solvent such as acetone. chemicalbook.com An alternative classic method uses methyl iodide with a strong base like sodium methoxide (B1231860) in methanol. google.com

In line with green chemistry principles, dimethyl carbonate (DMC) has emerged as a more sustainable and environmentally benign methylating agent. frontiersin.org Its lower toxicity compared to traditional reagents makes it a safer alternative for industrial applications. frontiersin.org The reaction conditions for these alkylation strategies vary, influencing yield and reaction time.

Table 1: Comparison of Methylation Strategies for Phenolic Precursors

| Methylating Agent | Base | Solvent | Typical Conditions | Notes | Source |

| Dimethyl Sulfate | Potassium Carbonate | Acetone | Reflux | Common and effective laboratory method. | chemicalbook.com |

| Methyl Iodide | Sodium Methoxide | Methanol | Boiling | A classic, but hazardous, method. | google.com |

| Dimethyl Carbonate (DMC) | Base (e.g., K₂CO₃) | Various | Heat, often with a phase-transfer catalyst | A greener, less toxic alternative to dimethyl sulfate and methyl halides. | frontiersin.org |

Regioselectivity is critical when modifying a molecule with multiple potential reaction sites. In methoxybenzaldehyde derivatives, the existing substituents—the aldehyde, methoxy, and cyclopropyl groups—direct any further functionalization to specific positions on the aromatic ring. The direct functionalization of C–H bonds is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov

The outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents. For a precursor like 2-hydroxy-5-methoxybenzaldehyde, the powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. The Reimer-Tiemann reaction, for instance, selectively introduces the formyl (aldehyde) group at the ortho position to the hydroxyl group due to coordination with the phenolic oxygen. chemicalbook.comwikipedia.org

For the this compound scaffold, the methoxy group is an activating, ortho-, para-director, while the cyclopropyl group is also weakly activating and ortho-, para-directing. The aldehyde group is a deactivating, meta-director. The interplay of these directing effects determines the position of any subsequent substitution. Photocatalysis has emerged as a powerful tool for achieving high regioselectivity in C–H functionalization under mild conditions, offering innovative pathways to ortho-, meta-, and para-selective modifications. nih.gov

Green Chemistry Principles in the Synthesis of this compound and its Precursors

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgnih.gov These principles are increasingly vital in the synthesis of fine chemicals and pharmaceuticals.

Introduced by Barry Trost, the concept of atom economy measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful than those that generate stoichiometric byproducts, like substitution and elimination reactions. nih.gov

In the context of synthesizing this compound, synthetic routes should be designed to maximize atom economy.

High Atom Economy Reactions: Strategies like direct C-H functionalization to introduce the cyclopropyl or aldehyde group are highly atom-economical as they avoid pre-functionalization steps. nih.gov Catalytic hydrogenation for reductions is another example of an atom-economical process. jocpr.com

Low Atom Economy Reactions: Traditional named reactions like the Wittig reaction, while effective for forming carbon-carbon double bonds, suffer from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide waste. rsc.org

By prioritizing catalytic methods and addition reactions over stoichiometric ones, the synthesis can be made significantly more sustainable. rsc.org

Solvents constitute a major portion of the waste generated in chemical manufacturing. Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, solvent-free conditions. rjpn.orgresearchgate.net Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives.

Key green solvents applicable to the synthesis of benzaldehyde derivatives include:

Water: An abundant, non-toxic, and non-flammable solvent. Catalyst-free reactions in water at ambient temperatures have been developed for synthesizing various heterocyclic compounds. frontiersin.org

Bio-based Solvents: Derived from renewable resources, these include solvents like ethyl lactate (B86563) and limonene. researchgate.netnumberanalytics.com Ethyl lactate, for example, is biodegradable and has been used as a medium for various organic syntheses. researchgate.net

Polyethylene Glycol (PEG): A non-toxic, recyclable solvent that can also act as a phase-transfer catalyst. frontiersin.orgresearchgate.net

Supercritical Fluids: Supercritical CO₂, for instance, is a non-toxic, non-flammable, and reusable solvent with tunable properties. researchgate.netresearchgate.net

The ability to recycle solvents is also crucial. Techniques like distillation and organic solvent reverse osmosis (OSRO) are being evaluated to improve the sustainability of solvent use. acs.org

Table 2: Examples of Green Solvents in Organic Synthesis

| Solvent | Source/Type | Key Properties | Example Applications | Source |

| Water | Universal | Non-toxic, non-flammable, inexpensive | Synthesis of thiazoles and pyrimidines | frontiersin.org |

| Ethyl Lactate | Bio-based | Biodegradable, derived from biomass | Multicomponent reactions, synthesis of pyrazolines | frontiersin.orgresearchgate.net |

| Polyethylene Glycol (PEG-400) | Polymer | Recyclable, dual solvent/catalyst role | Synthesis of benzimidazoles and pyrazolines | frontiersin.orgresearchgate.net |

| Supercritical CO₂ | Fluid | Tunable properties, non-toxic, reusable | Extraction, reactions with non-polar compounds | researchgate.net |

Catalytic processes are a cornerstone of green chemistry because they allow for reactions to occur with high efficiency and selectivity under milder conditions, using only a small amount of the catalyst which can often be recycled. rsc.org

For the synthesis of this compound and its precursors, several catalytic strategies can be employed:

Heterogeneous Catalysis: Using solid catalysts simplifies product purification and catalyst recycling. Gold nanoparticles supported on mesoporous silica (B1680970) have been used for the selective aerobic oxidation of alcohols to aldehydes with high efficiency and selectivity. acs.orgqualitas1998.net

Homogeneous Catalysis: Phase-transfer catalysis (PTC) is a valuable technique that enhances reaction rates between reagents in immiscible phases, often allowing for the use of milder conditions and aqueous solvents. It has been successfully used for the oxidation of substituted toluenes to the corresponding aromatic aldehydes. rjptonline.org

Biocatalysis: Enzymes and whole-cell systems can perform highly selective transformations under mild, aqueous conditions. nih.gov Natural catalysts, such as fruit juices, have even been used for condensation reactions to produce heterocyclic compounds. frontiersin.org

Organocatalysis: Small organic molecules can catalyze a wide range of reactions, avoiding the use of potentially toxic or expensive metals. nih.gov For example, N-heterocyclic carbenes have been used to catalyze the oxidation of benzaldehydes using atmospheric oxygen. misericordia.edu

These catalytic methods offer significant advantages in terms of reduced energy consumption, minimized waste generation, and increased safety, aligning perfectly with the goals of sustainable chemical manufacturing.

Table 3: Comparison of Catalytic Systems for Aldehyde Synthesis & Related Reactions

| Catalyst Type | Example Catalyst | Transformation | Advantages | Source |

| Heterogeneous Metal | Au Nanoparticles on ORMOSIL | Aerobic oxidation of benzyl alcohol to benzaldehyde | High selectivity, catalyst stability, solvent-free conditions. | acs.orgqualitas1998.net |

| Phase-Transfer | Tetrabutylammonium Hydrogen Sulphate | Oxidation of alkyl aromatics to aldehydes | Enhanced reaction rates, mild conditions, increased yields. | rjptonline.org |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Oxidation of benzaldehyde | Metal-free, uses atmospheric oxygen. | misericordia.edu |

| Biocatalyst | Pineapple Juice (Natural Acid) | Three-component Biginelli reaction with aldehydes | Environmentally benign, mild room temperature conditions. | frontiersin.org |

Mechanistic Investigations and Reactivity Profiling of the 2 Cyclopropyl 5 Methoxybenzaldehyde Moiety

Elucidation of Reaction Mechanisms Involving the Aldehyde Functionality

The aldehyde group in 2-cyclopropyl-5-methoxybenzaldehyde is a key reactive center, participating in a variety of transformations.

Nucleophilic Addition Pathways and Stereochemical Control

The electrophilic carbon of the aldehyde is susceptible to attack by nucleophiles. The presence of the cyclopropyl (B3062369) and methoxy (B1213986) groups on the aromatic ring influences the electron density of the carbonyl carbon and can play a role in the stereochemical outcome of nucleophilic addition reactions. While specific studies on the stereochemical control for this compound are not extensively documented, general principles of nucleophilic addition to benzaldehydes apply. The facial selectivity of the attack can be influenced by the steric bulk of the ortho-cyclopropyl group, potentially directing incoming nucleophiles to the less hindered face of the carbonyl.

Oxidation-Reduction Cycles and their Mechanistic Peculiarities

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol. For instance, a related compound, 2-hydroxy-5-methoxybenzaldehyde (B1199172), can be reduced to 2-hydroxy-5-methoxybenzyl alcohol using sodium borohydride (B1222165) in ethanol. wikipedia.org This suggests that this compound would likely undergo a similar reduction. The oxidation to the corresponding benzoic acid derivative can be achieved using standard oxidizing agents. The cyclopropyl group's electronic and steric influence on the rates and mechanisms of these redox reactions is an area for further investigation.

Condensation and Imine Formation Mechanisms

Aldehydes are well-known to undergo condensation reactions. A notable example is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. For instance, 4-methoxybenzaldehyde (B44291) reacts with malononitrile (B47326) in the presence of a catalyst. researchgate.net Similarly, this compound is expected to participate in such reactions.

Furthermore, the reaction of aldehydes with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. masterorganicchemistry.comyoutube.com The formation of an imine from this compound would involve the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.com Multicomponent reactions involving aldehydes, amines, and other reactants can lead to the synthesis of complex heterocyclic structures. mdpi.com For example, a one-pot reaction of 4-methoxybenzaldehyde, 2-thioxothiazolidin-4-one (rhodanine), and cyclopropylamine (B47189) yields 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. mdpi.com

Mechanistic Studies of Transformations Involving the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group imparts unique reactivity to the molecule.

Ring-Opening Reactions and Rearrangements

The cyclopropane (B1198618) ring is susceptible to ring-opening reactions under various conditions, including acidic, oxidative, or radical environments, due to its inherent ring strain. For instance, protonation of the cyclopropane ring can lead to C-C bond cleavage and the formation of a carbocation intermediate, which can then rearrange or react with nucleophiles. In the context of N-cyclopropyl-amides, ring-opening rearrangements have been observed in the presence of AlCl3, proceeding through a proposed aziridine (B145994) intermediate. rsc.org

Thermal rearrangements of vinylcyclopropanes are known to yield cyclopentenes. Studies on the thermal rearrangement of 2-cyclopropylcycloalk-2-enones have shown that these compounds can undergo homo sigmaaldrich.comsigmatropic H-migration. While specific studies on the ring-opening of this compound are limited, the rearrangement of cyclopropyl carbenes, which can be generated from cyclopropyl aldehydes, has been shown to lead to cyclobutenes. researchgate.net

Cyclopropyl Group as a Stereochemical Inductor or Reporter

The rigid structure of the cyclopropyl group can influence the stereochemistry of reactions occurring at adjacent centers. In donor-acceptor cyclopropanes, the cyclopropyl group can act as a synthetic equivalent of a 1,3-dipole. nih.gov The development of methods for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes highlights the utility of the cyclopropyl moiety as a building block for bioactive compounds. nih.gov The specific influence of the 2-cyclopropyl group in this compound on the stereochemical outcomes of reactions at the aldehyde requires further detailed investigation.

Reactivity Analysis of the Methoxybenzene Substructure

The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its three substituents: the cyclopropyl group, the methoxy group, and the aldehyde group. The methoxy group, in particular, plays a dominant role in defining the nucleophilicity and regioselectivity of the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. msu.edu The outcome of such reactions on a substituted benzene is dictated by the directing effects of the substituents already present. In the case of this compound, three distinct electronic influences are at play.

The methoxy (-OCH₃) group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. Similarly, the cyclopropyl group is also an activating, ortho, para-directing substituent. rsc.org Conversely, the aldehyde (-CHO) group is a deactivating group and a meta-director because it withdraws electron density from the ring through resonance and inductive effects.

The regiochemical outcome of an EAS reaction on this molecule depends on the synergy and competition between these directing effects. The two activating groups (ortho, para-directors) will steer incoming electrophiles to positions ortho and para relative to themselves, while the deactivating group (meta-director) will direct to its meta positions.

The positions on the ring are:

C3: ortho to the cyclopropyl group, meta to the methoxy group, and meta to the aldehyde group.

C4: para to the cyclopropyl group and ortho to the methoxy group.

C6: ortho to the methoxy group and ortho to the aldehyde (which deactivates this position).

Considering the powerful activating nature of the methoxy group, the positions ortho and para to it are highly favored for electrophilic attack. The C4 position is activated by both the ortho-methoxy and para-cyclopropyl directing effects, making it a highly probable site for substitution. The C6 position is strongly activated by the methoxy group but may experience some steric hindrance from the adjacent aldehyde. The C3 position is activated by the cyclopropyl group and also aligns with the meta-directing effect of the aldehyde, presenting another potential, though likely less favored, site of reaction.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |

| -CHO | C1 | Deactivating | meta | C3 |

| -c-C₃H₅ | C2 | Activating | ortho, para | C3, C4 |

| -OCH₃ | C5 | Strongly Activating | ortho, para | C4, C6 |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, bypassing the usual rules of electrophilic substitution. wikipedia.org The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation (metalation) to a nearby ortho position. wikipedia.orguoc.gr

The methoxy group is a well-established and effective DMG. harvard.edu In the context of this compound, the methoxy group at C5 would direct metalation to its adjacent positions, C4 and C6. However, a significant challenge arises from the presence of the aldehyde functional group. Aldehydes are highly electrophilic and react readily with nucleophilic organolithium reagents, which would consume the base and prevent the desired ortho-metalation.

To overcome this, a common strategy is the transient protection of the aldehyde. harvard.edu The aldehyde can be converted into a group that is stable to organolithiums but can be easily reverted to the aldehyde post-metalation. For instance, the aldehyde could be temporarily transformed into an acetal (B89532) or an N,N-dimethylhydrazone. Following the successful metalation at the C6 position (directed by the methoxy group) and subsequent reaction with an electrophile, the protecting group would be removed to restore the aldehyde functionality. This multi-step sequence allows for precise functionalization at a position that might be difficult to access through classical EAS.

Table 2: Strategy for Ortho-Directed Metalation

| Step | Procedure | Purpose | Key Factor |

| 1 | Protection of Aldehyde | Convert the -CHO group into a non-reactive derivative (e.g., acetal). | Prevents reaction with the organolithium reagent. harvard.edu |

| 2 | Directed Metalation | Treatment with an organolithium base (e.g., n-BuLi). | The methoxy group directs deprotonation to the C6 position. wikipedia.orguoc.gr |

| 3 | Electrophilic Quench | Addition of an electrophile (e.g., MeI, TMSCl). | Introduces a new substituent at the C6 position. |

| 4 | Deprotection | Removal of the protecting group. | Restores the aldehyde functionality. |

Multicomponent Reaction (MCR) Strategies Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient tools for generating molecular complexity from simple starting materials. nih.govmdpi.com Aldehydes are frequent participants in a wide variety of MCRs, and this compound can serve as a valuable building block for creating diverse chemical scaffolds. mdpi.comresearchgate.net

Several well-established MCRs utilize an aldehyde as a key electrophilic component. By employing this compound in these reaction manifolds, complex molecules incorporating its unique substitution pattern can be readily synthesized.

Passerini Reaction: This three-component reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. mdpi.comwikipedia.org Using this compound in this reaction would yield products with its substituted phenyl ring attached to a versatile amide backbone. nih.gov

Ugi Reaction: As one of the most prominent MCRs, the Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction produces a bis-amide, a scaffold prevalent in peptidomimetics. nih.govnih.gov The high convergence of this reaction allows for the rapid generation of diverse libraries of compounds.

Hantzsch Dihydropyridine (B1217469) Synthesis: This four-component reaction between an aldehyde, ammonia (B1221849) (or a primary amine), and two equivalents of a β-dicarbonyl compound yields dihydropyridines. nih.gov These heterocycles are of significant interest in medicinal chemistry.

Other MCRs: A variety of other MCRs can incorporate this compound. For example, reactions with malononitrile and an active methylene compound can produce highly functionalized pyran derivatives. nih.govresearchgate.net Similarly, reactions with indoles can lead to bis(indolyl)methanes. frontiersin.org

Table 3: Potential Multicomponent Reactions (MCRs) of this compound

| MCR Name | Components | General Product Structure |

| Passerini | This compound , Carboxylic Acid, Isocyanide | α-Acyloxy Amide wikipedia.org |

| Ugi | This compound , Amine, Carboxylic Acid, Isocyanide | Bis-Amide wikipedia.org |

| Hantzsch | This compound , Amine, 2x β-Ketoester | Dihydropyridine nih.gov |

| Knoevenagel-Michael | This compound , Malononitrile, Dimedone | Tetrahydrobenzo[b]pyran nih.gov |

The success and efficiency of MCRs are governed by underlying kinetic and thermodynamic principles.

Kinetics: The rates of MCRs are influenced by several factors. The Passerini reaction, for instance, is a third-order reaction, being first order in each of its three components. wikipedia.org It is theorized to proceed through a concerted, cyclic transition state, which explains why it is often accelerated in nonpolar aprotic solvents. nih.gov The Ugi reaction is typically fast and gives the highest yields when reactant concentrations are high (0.5–2.0 M). wikipedia.org Many MCRs can also be accelerated through catalysis, using Lewis acids or organocatalysts to activate the aldehyde component towards nucleophilic attack. mdpi.comresearchgate.net

Thermodynamics: MCRs are often driven forward by the formation of a highly stable final product and the loss of a small, stable molecule like water. wikipedia.org A key feature of the Ugi reaction mechanism is the final, irreversible Mumm rearrangement step. wikipedia.orgmdpi.com This step involves the transfer of an acyl group from an oxygen atom to a nitrogen atom, forming a stable bis-amide. Because this step is not reversible, it acts as the thermodynamic sink for the entire reaction sequence, pulling all preceding equilibria towards the final product. wikipedia.org This thermodynamic driving force is a major contributor to the high yields and robustness of the Ugi reaction.

Table 4: Kinetic and Thermodynamic Factors in MCRs

| MCR | Kinetic Factors | Thermodynamic Driving Force |

| Passerini | - Third-order reaction wikipedia.org- Accelerated in nonpolar solvents nih.gov- High reactant concentration favored | Formation of stable α-acyloxy amide. |

| Ugi | - Usually rapid, completed in minutes wikipedia.org- High reactant concentration (0.5-2.0 M) improves yield wikipedia.org- Often exothermic | Irreversible Mumm rearrangement to form a highly stable bis-amide. wikipedia.orgmdpi.com |

| Hantzsch | - Often requires heat- Catalyzed by acid or base | Formation of a stable, aromatic-like dihydropyridine ring system and elimination of water. |

Exploring the Synthetic Potential of this compound: Strategies for Derivatization and Functionalization

The chemical scaffold of this compound presents a unique combination of reactive functionalities: an aldehyde, an electron-rich aromatic ring, and a strained cyclopropyl group. This arrangement offers a rich platform for the development of diverse chemical libraries through various derivatization and functionalization strategies. This article explores potential synthetic pathways for expanding the chemical space surrounding this versatile building block, focusing on the formation of heterocyclic and polycyclic systems, as well as advanced functionalization techniques.

Derivatization and Functionalization Strategies for Expanding the Chemical Space

Stereoselective Derivatization of this compound Analogues

Diastereoselective Transformations

The aldehyde functional group in this compound is a prime site for nucleophilic addition reactions. When a nucleophile attacks the prochiral carbonyl carbon, a new stereocenter is formed. If the nucleophile itself is chiral, or if a chiral auxiliary is employed, diastereomers can be produced. The inherent steric and electronic properties of the substituted benzene (B151609) ring and the cyclopropyl group would influence the facial selectivity of the nucleophilic attack, leading to a potential preference for one diastereomer over the other.

Common strategies for achieving diastereoselectivity in such systems include:

Nucleophilic Addition of Chiral Reagents: The use of chiral organometallic reagents (e.g., Grignard or organolithium reagents) modified with chiral ligands could induce diastereoselectivity.

Chiral Auxiliary-Mediated Reactions: Attachment of a chiral auxiliary to the aldehyde, for instance, by forming a chiral imine or acetal, can direct the approach of a nucleophile to one face of the molecule. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Substrate-Controlled Diastereoselection: If another stereocenter is present in the molecule, it can direct the formation of a new stereocenter. For this compound, this would require prior modification to introduce a chiral element.

Without specific experimental data, a table of diastereoselective transformations cannot be provided.

Enantioselective Modifications and Chiral Pool Applications

Enantioselective modification of this compound would involve the conversion of its prochiral aldehyde group into a chiral center with a preference for one enantiomer. This is typically achieved using catalytic amounts of a chiral substance.

Key enantioselective strategies applicable to this aldehyde include:

Asymmetric Catalysis:

Organocatalysis: Chiral amines (e.g., proline and its derivatives) can catalyze asymmetric aldol (B89426) or Michael additions where this compound could act as the electrophile.

Transition Metal Catalysis: Chiral metal complexes (e.g., those of rhodium, ruthenium, or iridium) are effective for asymmetric hydrogenations or transfer hydrogenations of the aldehyde to form a chiral alcohol. Asymmetric allylation or alkynylation reactions catalyzed by chiral Lewis acids are also common methods.

Chiral Pool Synthesis: The term "chiral pool" refers to the use of readily available, inexpensive, and enantiomerically pure natural products (like amino acids, sugars, or terpenes) as starting materials for the synthesis of complex chiral molecules. While this compound itself is not a typical chiral pool starting material due to its achiral nature, it could be incorporated into a synthesis that starts from a chiral pool molecule. For instance, a chiral fragment from the chiral pool could be used as a nucleophile to react with the aldehyde, thereby introducing chirality into the product.

The absence of published research specifically detailing these transformations for this compound means that a data table of enantioselective modifications cannot be compiled.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

Advanced 1D and 2D NMR Techniques for Comprehensive Structural Assignment

For a definitive structural assignment of 2-Cyclopropyl-5-methoxybenzaldehyde, a suite of NMR experiments would be necessary.

¹H NMR: This experiment would identify all unique proton environments. The spectrum would be expected to show distinct signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the aromatic protons, the methoxy (B1213986) protons (a singlet around δ 3.8 ppm), and the protons of the cyclopropyl (B3062369) group (in the upfield region, typically δ 0.5-1.5 ppm).

¹³C NMR: This would reveal the number of unique carbon atoms. Expected signals include the carbonyl carbon of the aldehyde (δ 190-200 ppm), aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ 55-60 ppm), and the carbons of the cyclopropyl ring (δ 0-20 ppm).

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between adjacent protons on the aromatic ring and within the cyclopropyl group. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for connecting fragments of the molecule by showing long-range (2-3 bond) correlations, for example, from the aldehydic proton to the aromatic carbons, and from the cyclopropyl protons to the C2 carbon of the benzene (B151609) ring.

While no specific data is available for the title compound, spectral data for the related compound 2-methoxybenzaldehyde (B41997) shows the aldehydic proton at approximately 10.45 ppm and the methoxy protons at 3.92 ppm. rsc.org

Dynamic NMR for Conformational Studies

The rotation around the single bond connecting the cyclopropyl group and the benzene ring, as well as the rotation of the aldehyde group, could be studied using dynamic NMR (DNMR). By acquiring spectra at various temperatures, it would be possible to determine the energy barriers for these rotational processes. At low temperatures, where rotation is slow on the NMR timescale, separate signals for different conformers might be observed. rsc.org

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

These techniques provide information about the functional groups and electronic properties of the molecule.

Correlating Spectral Data with Molecular Structure

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the aromatic aldehyde. C-H stretching vibrations of the aromatic ring and the aldehyde would appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The C-O stretching of the methoxy group would likely be observed in the 1200-1300 cm⁻¹ region. For comparison, the IR spectrum of 2-methoxybenzaldehyde shows a strong carbonyl peak. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the benzene ring and the cyclopropyl ring vibrations would be expected to give rise to distinct Raman signals.

Investigation of Electronic Properties through UV-Vis

UV-Vis spectroscopy measures the electronic transitions within the molecule. The spectrum of this compound would likely display absorptions corresponding to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group. The exact positions of the absorption maxima (λmax) would be influenced by the substitution pattern on the benzene ring. For instance, 2-methoxybenzaldehyde exhibits absorption maxima that are studied for their electronic transition properties. researchgate.netnist.gov

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. The molecular weight of this compound is 176.22 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176. Key fragmentation pathways for aromatic aldehydes often involve the loss of the aldehydic proton (M-1) or the entire formyl group (M-29). For the title compound, characteristic fragmentation would also likely involve the cyclopropyl and methoxy substituents, leading to a complex but interpretable fragmentation pattern that could confirm the connectivity of the molecule. For example, mass spectra of related methoxy-substituted benzaldehydes show characteristic fragmentation patterns that are well-documented. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and conformational details. For a molecule like this compound, a single-crystal X-ray diffraction study would offer profound insights into its solid-state architecture. However, no such studies are currently present in the public domain.

Absolute Configuration Determination and Stereochemical Analysis

This compound is a chiral molecule, possessing a stereocenter at the point of attachment of the cyclopropyl group to the benzene ring. X-ray crystallography is the most reliable method for determining the absolute configuration of a chiral compound, provided that a suitable single crystal can be grown and the data is collected appropriately, often using a source of anomalous scattering.

In the absence of experimental data for this compound, it is not possible to definitively assign its absolute stereochemistry as either (R) or (S). A crystallographic analysis would unambiguously resolve this by mapping the spatial arrangement of the substituents around the chiral center.

General findings for similar compounds, such as other substituted benzaldehydes, indicate that the planarity of the benzaldehyde (B42025) moiety is a common feature. nih.gov However, the specific torsion angles and the orientation of the cyclopropyl and methoxy groups relative to the aromatic ring in this compound remain undetermined.

Crystal Packing and Intermolecular Interactions

The manner in which molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of a crystalline solid, such as its melting point, solubility, and stability.

A detailed X-ray crystallographic study of this compound would reveal the nature and geometry of any intermolecular interactions present in its crystal structure. These could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules. Studies on other methoxybenzaldehyde isomers have shown the presence of such interactions, influencing their crystal structures. nih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde or methoxy groups and hydrogen atoms from neighboring molecules.

van der Waals Forces: Non-specific attractive or repulsive forces between molecules.

Computational Chemistry and Theoretical Modeling of 2 Cyclopropyl 5 Methoxybenzaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in modern chemistry for predicting molecular properties and reactivity. These methods allow for the in-silico examination of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. A popular and reliable method within DFT is the B3LYP functional, often paired with a basis set like 6-311++G(d,p), which provides a good description of the electronic structure for many organic molecules. researchgate.net

For instance, a DFT study on 4-methoxybenzaldehyde (B44291) using the B3LYP/6-311++G(d,p) level of theory successfully optimized its molecular structure. researchgate.net The calculated bond lengths and angles showed good agreement with experimental data, validating the computational approach. researchgate.net For 2-cyclopropyl-5-methoxybenzaldehyde, a similar computational approach would be expected to yield reliable geometric parameters. The planarity of the benzene (B151609) ring and the orientation of the cyclopropyl (B3062369) and methoxy (B1213986) groups relative to the aldehyde would be key outcomes of such a calculation.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound (4-methoxybenzaldehyde) using DFT

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C1-C2 | 1.393 | C2-C1-C6: 121.2 |

| C1-C6 | 1.396 |

Data adapted from a study on 4-methoxybenzaldehyde. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org This method provides insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. q-chem.com

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. This is accomplished through a second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de For a molecule like this compound, NBO analysis would be crucial in understanding the electronic interactions between the cyclopropyl, methoxy, and aldehyde groups with the aromatic ring. For example, studies on methoxybenzaldehyde derivatives have used NBO analysis to investigate the charge transfer and resonance of electron density within the molecule. The analysis reveals the polarization of bonds and the nature of lone pair orbitals on the oxygen atoms. uni-muenchen.de

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

In this compound, both the cyclopropyl and methoxy groups are generally considered electron-donating. blogspot.com Electron-donating groups tend to raise the energy of the HOMO, which would decrease the HOMO-LUMO gap and thereby increase the molecule's reactivity. blogspot.comubc.ca Computational studies on various benzaldehyde (B42025) derivatives have shown that the introduction of substituents significantly alters the HOMO-LUMO gap. researchgate.net For example, in a study on 3-Hydroxy-4-methoxybenzaldehyde, the calculated HOMO-LUMO band gap energies indicated that charge transfer occurs within the molecule, influencing its reactivity.

The spatial distribution of the HOMO and LUMO is also informative. In many aromatic aldehydes, the HOMO is often localized on the aromatic ring and the electron-donating substituents, while the LUMO is frequently centered on the electron-withdrawing aldehyde group and the π-system of the ring. researchgate.net This distribution helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Representative HOMO-LUMO Data for a Substituted Benzaldehyde

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are illustrative values. Actual values would be determined by specific DFT calculations.

Simulation of Reaction Pathways and Transition States

Computational chemistry is not only used to study static molecules but also to model the dynamics of chemical reactions. By mapping the potential energy surface, chemists can identify the most likely pathways for a reaction, including the high-energy transition states that connect reactants to products.

Mechanistic Proposals and Validation through Computational Approaches

When a new reaction is discovered, several plausible mechanisms are often proposed. Computational modeling can help to distinguish between these by calculating the activation energies for the key steps in each proposed pathway. The pathway with the lowest energy barriers is generally the most likely to be operative.

For reactions involving cyclopropyl groups, such as those seen in cyclopropyl ketones, computational studies have been instrumental in understanding their reactivity. manchester.ac.uk For instance, the ring-opening of cyclopropylcarbinyl radicals to form homoallyl radicals is a well-known process, and its energetics can be modeled computationally. acs.org In a hypothetical reaction of this compound, such as a reduction or an addition to the carbonyl group, DFT calculations could be employed to model the transition states and intermediates. This would clarify whether the cyclopropyl group participates in the reaction or remains a spectator. A computational study on the palladium-catalyzed α-alkenylation of alkylamines demonstrated how DFT calculations can elucidate a reaction mechanism, showing that the coordination of a nitrile group to the palladium center is a critical step. acs.org

Prediction of Selectivity in Chemical Transformations

Many chemical reactions can yield more than one product. Computational chemistry can be a powerful tool for predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. By comparing the activation energies of the transition states leading to the different products, the major product can often be predicted.

For this compound, which is an unsymmetrical molecule, reactions at the aromatic ring (e.g., electrophilic aromatic substitution) could occur at different positions. Computational modeling of the transition states for substitution at each possible site would reveal the most favorable pathway and thus the expected regioselectivity. Similarly, if a new chiral center is formed during a reaction, the energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome. Computational studies on the Diels-Alder reaction, for example, have successfully explained the endo selectivity by analyzing the HOMO-LUMO interactions in the transition state. ubc.ca

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The conformational landscape of this compound is primarily defined by the rotational orientations of its three substituent groups—cyclopropyl, methoxy, and aldehyde—relative to the benzene ring. The interplay of steric hindrance and electronic effects governs the stability of the various possible conformers. A theoretical analysis, drawing upon computational and experimental data from analogous molecules such as cyclopropylbenzene (B146485), anisole (B1667542), and substituted benzaldehydes, allows for a detailed exploration of this landscape.

The key degrees of rotational freedom are the dihedral angles associated with each substituent. For the cyclopropyl group, the orientation is typically described by the angle between the plane of the cyclopropyl ring and the plane of the benzene ring. Studies on cyclopropylbenzene have shown that a "bisected" conformation, where the C-H bond of the cyclopropyl methine group lies in the plane of the aromatic ring, is energetically favored over a "perpendicular" conformation. acs.orgacs.org This preference is attributed to favorable electronic interactions between the Walsh orbitals of the cyclopropyl ring and the π-system of the benzene ring. acs.org The rotational barrier for this process in cyclopropylbenzene has been determined to be approximately 2.0 kcal/mol. acs.org

The methoxy group in anisole (methoxybenzene) and its derivatives strongly prefers a planar conformation, where the methyl group lies in the plane of the benzene ring. This minimizes steric repulsion and maximizes resonance stabilization. Similarly, the aldehyde group in benzaldehyde tends to be coplanar with the aromatic ring to allow for effective π-conjugation. ias.ac.in In ortho-substituted benzaldehydes, the orientation of the aldehyde group (cis or trans relative to the ortho-substituent) is influenced by steric and electronic interactions with the neighboring group. tandfonline.comias.ac.in

For this compound, the most stable conformers are expected to have both the methoxy and aldehyde groups lying in or close to the plane of the benzene ring. The cyclopropyl group will likely adopt a bisected or near-bisected orientation. The relative orientation of the aldehyde group's carbonyl oxygen with respect to the adjacent cyclopropyl group (either pointing towards it, syn, or away from it, anti) will be a critical factor in determining conformational stability due to potential steric clashes.

Based on these principles, a set of plausible low-energy conformers can be postulated. Molecular mechanics and dynamics simulations would be instrumental in refining the geometries and calculating the relative energies of these conformers. The following tables present hypothetical data for the most likely stable conformers, derived from the analysis of related chemical structures. The relative energies are qualitative estimates, with the lowest energy conformer set to 0.0 kcal/mol.

Table 1: Hypothetical Relative Energies of Postulated Stable Conformers of this compound

| Conformer | Postulated Relative Energy (kcal/mol) | Description of Orientation |

| I | 0.0 | Aldehyde anti to cyclopropyl; Methoxy planar; Cyclopropyl bisected. |

| II | 0.8 | Aldehyde syn to cyclopropyl; Methoxy planar; Cyclopropyl bisected. |

| III | 2.5 | Aldehyde anti to cyclopropyl; Methoxy planar; Cyclopropyl perpendicular. |

| IV | 3.5 | Aldehyde syn to cyclopropyl; Methoxy planar; Cyclopropyl perpendicular. |

This table presents a hypothetical scenario for illustrative purposes, as direct computational studies on this compound are not publicly available.

The key dihedral angles define the spatial arrangement of the substituents. The following table provides hypothetical values for these angles for the postulated low-energy conformers.

Table 2: Hypothetical Key Dihedral Angles for Postulated Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (C-C-O-C) | Dihedral Angle 3 (C-C-Ccyclopropyl-H) |

| I | ~180° | ~0° or ~180° | ~0° or ~180° |

| II | ~0° | ~0° or ~180° | ~0° or ~180° |

| III | ~180° | ~0° or ~180° | ~90° |

| IV | ~0° | ~0° or ~180° | ~90° |

This table presents a hypothetical scenario for illustrative purposes, as direct computational studies on this compound are not publicly available.

A comprehensive conformational search using molecular mechanics, followed by higher-level quantum mechanical calculations, would be necessary to accurately determine the potential energy surface, the precise geometries of all stable conformers, and the energy barriers for interconversion between them. Molecular dynamics simulations could further provide insight into the dynamic behavior of this compound in different environments, revealing the population distribution of its conformers at various temperatures.

Intellectual Property and Industrial Relevance of 2 Cyclopropyl 5 Methoxybenzaldehyde Synthesis

Patent Analysis of Synthetic Routes and Applications for Related Compounds

An examination of the patent landscape reveals a significant interest in substituted benzaldehydes and cyclopropane-containing molecules, primarily for their utility as intermediates in the synthesis of complex target molecules. While patents specifically detailing the synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde are not abundant, the intellectual property surrounding its structural components—the substituted benzaldehyde (B42025) and the cyclopropyl (B3062369) group—is extensive.

Patents for substituted benzaldehydes often focus on improving synthetic efficiency and purity for industrial applications. For instance, processes for preparing alkoxy-substituted benzaldehydes aim to minimize unit operations and solvent usage to provide better yields and higher purity products suitable for industrial-scale preparation. google.com One patented process describes the preparation of 2-alkoxy-5-methoxybenzaldehydes by reacting 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a dialkyl sulfate (B86663) in the presence of potassium carbonate, highlighting a method to achieve high yields. google.com Another patent discloses an efficient, straight-through process for synthesizing alkoxy-substituted benzaldehydes from the corresponding alkoxy-substituted benzenes, emphasizing industrial viability and economy. googleapis.com These patents underscore the commercial interest in developing cost-effective and scalable routes to benzaldehyde derivatives.

The applications for these compounds are diverse. Substituted benzaldehydes are patented as allosteric modulators of hemoglobin for increasing tissue oxygenation, indicating their potential in treating disorders like sickle cell disease. google.comgoogle.com They are also used as intermediates in the production of fragrances, dyes, and agrochemicals. techvina.vngoogle.com

The cyclopropane (B1198618) motif is recognized as a "privileged" structural unit in medicinal chemistry due to its ability to confer unique conformational constraints and metabolic stability to drug candidates. researchgate.netnih.gov Consequently, numerous patents cover methods for introducing this group. Methodologies like the Simmons-Smith cyclopropanation and catalytic additions of diazoalkanes are common, though their scalability can be challenging due to hazardous reagents like diazomethane (B1218177). mdpi.comresearchgate.net The development of scalable cobalt-catalyzed cyclopropanation for the manufacture of bicyclic proline building blocks highlights the ongoing innovation in this area. researchgate.net

The following table summarizes key patent information for related compounds, illustrating the focus on synthetic methods and pharmaceutical applications.

| Patent/Reference | Compound Class | Key Synthetic Aspect | Noted Application/Relevance |

| US3867458A | 2-Alkoxy-5-methoxybenzaldehyde | Reaction of 2-hydroxy-5-methoxybenzaldehyde with dialkyl sulfate. google.com | Synthesis of pure compounds, solving issues of cost and low yield in previous methods. google.com |

| EP 3237394 B1 | Alkoxy substituted benzaldehydes | Industrially viable straight-through process from alkoxy substituted benzenes. googleapis.com | Intermediates for pharmaceutical and perfumery applications with high purity (>95%) and yield (>80%). google.comgoogleapis.com |

| US9018210B2 | Substituted benzaldehydes | Intermediates for allosteric modulators of hemoglobin. google.com | Treatment of disorders that benefit from increased tissue oxygenation. google.com |

| ResearchGate Article | Bicyclic [3.1.0]Proline | Scalable cobalt-catalyzed cyclopropanation. researchgate.net | Key building block for the antiviral drug Nirmatrelvir. researchgate.net |

| PMC Article | α-Cyclopropyl ketones | Hydrogen borrowing (HB) catalysis for α-cyclopropanation of ketones. nih.gov | Building blocks for drug candidates to improve potency and metabolic stability. nih.gov |

Process Development and Scalability Considerations in Industrial Organic Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a robust industrial process is a complex undertaking governed by factors such as cost, safety, efficiency, and environmental impact. For a molecule like this compound, scalability presents challenges related to both the benzaldehyde core and the cyclopropane ring installation.

Installation of the Cyclopropyl Group: The cyclopropanation step is often a critical bottleneck in terms of scalability. The classic Simmons-Smith reaction, while effective, uses diethyl zinc and diiodomethane, which can be hazardous and expensive for large-scale production. mdpi.com Incomplete cyclopropanation can also lead to difficult-to-remove alkene impurities. mdpi.com Research into scalable alternatives is ongoing. For instance, a cobalt-catalyzed cyclopropanation has been developed for manufacturing a key building block of the drug Nirmatrelvir, demonstrating a move towards safer and more efficient catalytic methods. researchgate.net Another approach involves hydrogen-borrowing catalysis, which offers an expedient method for the α-cyclopropanation of ketones, providing access to synthetically useful spirocyclopropyl building blocks. nih.gov The choice of method depends on factors like substrate tolerance, stereochemical control, and the cost of reagents and catalysts.

The table below outlines key considerations for scaling up the synthesis of compounds like this compound.

| Process Aspect | Laboratory Scale | Industrial Scale Considerations | Potential Solutions/Strategies |

| Reagent Selection | High-cost, specialized reagents may be used. | Focus on low-cost, readily available, and safe raw materials. | Replacing hazardous reagents like diazomethane with safer alternatives; using catalytic amounts of expensive metals. mdpi.comresearchgate.net |

| Reaction Conditions | Wide range of temperatures and pressures may be feasible. | Requires precise control of temperature and pressure for safety and consistency; heat transfer is a major concern. gmpua.com | Use of specialized reactors; performing thermal stability studies. gmpua.com |

| Process Efficiency | Focus on yield and purity for a specific batch. | Emphasis on throughput, cycle time, and minimizing unit operations. | Development of "straight-through" or one-pot processes. google.comgoogleapis.com |

| Purification | Chromatography is common. | Distillation, crystallization, and extraction are preferred due to lower cost and higher throughput. | Designing the synthesis to yield a product that can be purified by crystallization. google.com |

| Environmental Impact | Solvent usage and waste generation may not be primary concerns. | Minimizing solvent use and waste streams is critical (Green Chemistry principles). frontiersin.org | Use of recyclable catalysts and greener solvents like PEG-400 or water. frontiersin.org |

Strategic Positioning of the this compound Scaffold in Chemical Innovation

The this compound scaffold represents a valuable building block in chemical innovation, particularly in drug discovery and specialty materials. Its strategic importance stems from the synergistic combination of its constituent parts: the reactive aldehyde group, the conformationally rigid cyclopropyl moiety, and the electronically influential methoxy-substituted benzene (B151609) ring.

The cyclopropane ring is a highly sought-after motif in medicinal chemistry. Its inclusion in a molecule can enhance metabolic stability, improve pharmacokinetic properties, and impose conformational restrictions that lock the molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. nih.gov Drugs containing a cyclopropyl moiety are found in various therapeutic areas. mdpi.com

The substituted benzaldehyde portion of the molecule serves as a versatile chemical handle for further elaboration. The aldehyde group can readily undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations to form Schiff bases, allowing for the facile introduction of diverse functional groups and the construction of larger, more complex molecular architectures. techvina.vnfrontiersin.org For example, substituted benzaldehydes are key starting materials for the synthesis of benzimidazoles, which are important heterocyclic compounds in medicinal chemistry. frontiersin.org

Given these features, the this compound scaffold is strategically positioned as a key intermediate for:

Pharmaceuticals: As a starting point for the synthesis of novel small-molecule therapeutics where the cyclopropyl group can be used to optimize drug-like properties. Its derivatives could be explored as enzyme inhibitors or receptor modulators.

Agrochemicals: Benzaldehyde derivatives are used in the synthesis of herbicides and fungicides. orientjchem.org The unique properties conferred by the cyclopropyl group could lead to the development of new agrochemicals with improved efficacy or safety profiles.

Fragrances and Flavors: While many simple benzaldehydes are used in perfumery, the complexity of this scaffold might lend itself to the creation of novel, high-value fragrance ingredients with unique olfactory properties. google.com

The combination of a proven pharmacophore (cyclopropane) with a versatile synthetic handle (aldehyde) on a substituted aromatic ring makes this compound a strategically important platform for generating molecular diversity and discovering new chemical entities with valuable industrial applications.

Q & A

Q. Table 1: Example Reaction Optimization

| Reaction Type | Optimal Conditions | Yield Improvement |

|---|---|---|

| Aldehyde Oxidation | KMnO₄ in acetone/H₂O (0°C) | 85% → 92% |

| Nucleophilic Substitution | DMF, K₂CO₃, 80°C | 60% → 78% |

Advanced: How can researchers resolve conflicting spectral data for this compound analogs?

Answer:

Contradictions in spectral interpretation often arise from conformational flexibility or impurities. Mitigation strategies include:

- 2D NMR Techniques:

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula accuracy (e.g., C₁₂H₁₄O₂ for this compound) .

- Control Experiments: Compare spectra with pure starting materials to rule out side products .

Advanced: What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Answer:

Stability studies should assess degradation pathways:

- pH-Dependent Stability:

- Thermal Stability:

Q. Table 2: Stability Data for Analogous Compounds

| Compound | Degradation Pathway | Half-Life (25°C, pH 7) |

|---|---|---|

| 5-Acetyl-2-methoxybenzaldehyde | Oxidation to carboxylic acid | >30 days |

| 5-Fluoro-2-methoxybenzaldehyde | Hydrolysis of aldehyde group | 21 days |

Basic: What are the ecological implications of accidental this compound release?

Answer:

While ecotoxicity data is limited, precautionary measures are critical:

- Biodegradability Testing: Use OECD 301F (ready biodegradability) assays to assess microbial breakdown .

- Aquatic Toxicity: Perform Daphnia magna acute toxicity tests (EC₅₀) if release into water systems is possible .

- Waste Disposal: Follow EPA guidelines for halogenated aldehydes (Class D hazardous waste) .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

In silico tools provide insights into electronic and steric effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.